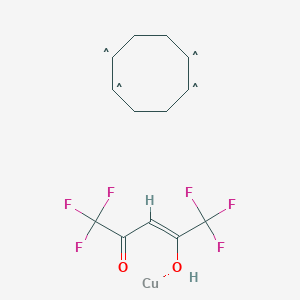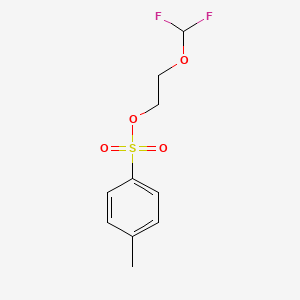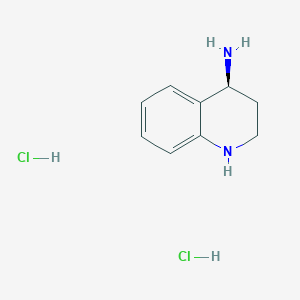
(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride
説明
The compound is a derivative of levocetirizine , which is an antihistamine used to relieve allergy symptoms such as watery eyes, runny nose, itching eyes/nose, and sneezing . It works by blocking a certain natural substance (histamine) that your body makes during an allergic reaction .
Synthesis Analysis
While specific synthesis methods for “(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride” were not found, piperazines, a class of compounds with a similar structure, can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalic synthesis .科学的研究の応用
Synthetic Methodologies and Chemical Structures
(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride is involved in the synthesis of pharmacologically relevant compounds. The regioselective synthesis of bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties is reported, highlighting the versatility of tetrahydroquinoline derivatives in medicinal chemistry. These compounds display significant differences in the conformations of their dihydropyrimidinone (DHPM) rings and feature a variety of hydrogen bonding arrangements, suggesting their potential in drug design due to structural diversity (Watermeyer, Chibale, & Caira, 2009).
Antimicrobial and Anti-Inflammatory Activities
Novel substituted 1-amino-3-(5-phenyl-4,5-dihydroisoxazol-3-yl) quinolin-2(1H)-one derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. The synthetic approach and biological evaluation of these compounds underline the importance of tetrahydroquinoline derivatives in developing new therapeutic agents with potential antimicrobial and anti-inflammatory properties (Kumar, Fernandes, & Kumar, 2014).
Antimalarial Activity
A series of hybrid molecules incorporating tetrahydroquinoline and phenyl-beta-carboline frameworks have been synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum. Some of these compounds exhibit in vitro activity several folds higher than chloroquine, demonstrating the potential of tetrahydroquinoline derivatives as a new class of antimalarial agents (Gupta, Srivastava, Singh, Puri, & Chauhan, 2008).
Antioxidant Activity
Quinolin-5-ylamine derivatives have been synthesized and screened for their antioxidant activity, providing insights into the potential of tetrahydroquinoline derivatives in oxidative stress-related conditions. The evaluation of these compounds by the DPPH method showed significant radical scavenging activity, indicating their usefulness in designing antioxidant agents (Mallesha, Kendagannaswamy, & Mohana, 2013).
Anticancer Potential
The development of anilino-3H-pyrrolo[3,2-f]quinoline derivatives highlights the anticancer potential of tetrahydroquinoline derivatives. One such compound has shown high antiproliferative activity through multiple mechanisms of action, including DNA intercalation, topoisomerase II inhibition, and cell cycle arrest, suggesting the broad applicability of tetrahydroquinoline derivatives in cancer therapy (Via, Gia, Gasparotto, & Ferlin, 2008).
Safety and Hazards
The safety data sheet for a specific compound provides information on its potential hazards. While a safety data sheet for “(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride” was not found, safety data sheets for related compounds suggest precautions such as avoiding dust formation, avoiding breathing vapors, mist or gas, and using personal protective equipment .
特性
IUPAC Name |
(4S)-1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;;/h1-4,8,11H,5-6,10H2;2*1H/t8-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHRXWSSWSQEMS-JZGIKJSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC2=CC=CC=C2[C@H]1N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


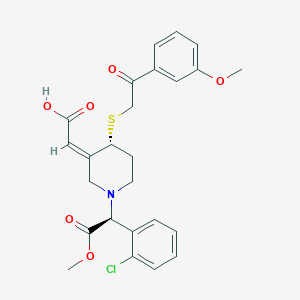
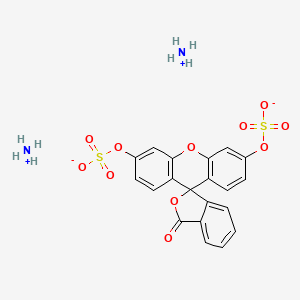
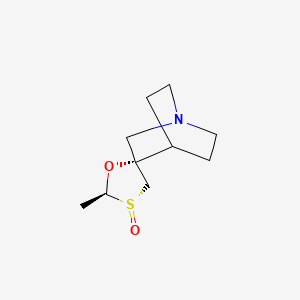
![6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1458690.png)
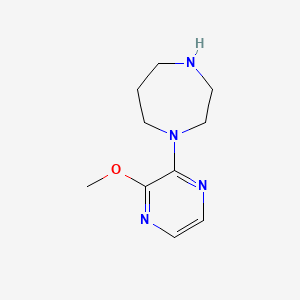
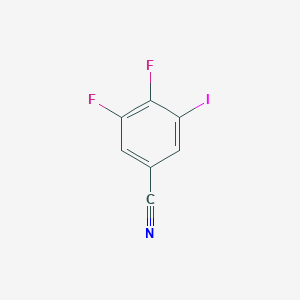

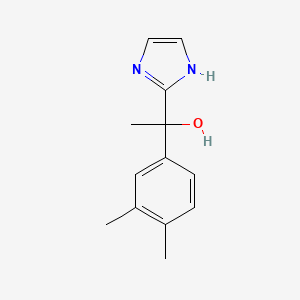
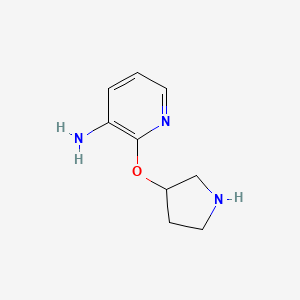

![3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1458703.png)
![[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1458704.png)
